molecular formula C12H11ClN2O3 B1419322 3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one CAS No. 1217862-84-4

3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one

Cat. No. B1419322
M. Wt: 266.68 g/mol
InChI Key: NBQMFAJZHOFNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the molecular formula C12H11ClN2O3 . It is used for pharmaceutical testing .

Scientific Research Applications

Degradation and Stability Studies

  • Degradation Processes of Nitisinone: Nitisinone, a related compound, was studied for its stability and degradation products under various conditions. The study aimed to understand the stability of nitisinone in different experimental conditions, identifying major degradation products and contributing to the knowledge of its properties, which may offer insights into similar compounds (Barchańska et al., 2019).

Pharmacological Applications

  • Pharmacological Review of Chlorogenic Acid: While not directly related, the review on chlorogenic acid, a biologically active compound found in various plants, highlights the diverse therapeutic roles of natural compounds, including antioxidant, anti-inflammatory, and neuroprotective effects. This review underlines the importance of natural compounds in drug discovery and their wide range of applications (Naveed et al., 2018).

Chemical Synthesis and Applications

  • Synthesis and Applications of Nitroxyl Radicals: The study of polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals in natural compounds shows the potential for creating pharmacological agents with enhanced or modified biological activity. This research illustrates how the modification of natural compounds can lead to the development of new treatments for various diseases (Grigor’ev et al., 2014).

Catalytic Oxidation

  • Selective Catalytic Oxidation of Cyclohexene: A review summarizing recent advances in the selective catalytic oxidation of cyclohexene, which is a reaction relevant to the synthesis of various chemical intermediates, including cyclohex-2-en-1-one derivatives. This research highlights the importance of selective oxidation reactions for industrial applications (Cao et al., 2018).

properties

IUPAC Name

3-(2-chloro-4-nitroanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-11-7-9(15(17)18)4-5-12(11)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQMFAJZHOFNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one
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3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one
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3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one
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3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one

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